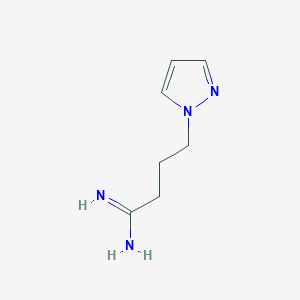

4-(1H-pyrazol-1-yl)butanimidamide

Description

4-(1H-Pyrazol-1-yl)butanimidamide is a nitrogen-rich organic compound characterized by a pyrazole ring linked to a butanimidamide chain. Its molecular formula is C₈H₁₄N₄O, with a molecular weight of 182.23 g/mol and a CAS registry number of 265314-19-0 . The compound has been reported with a purity of 95% in analytical reports, though commercial availability has been discontinued .

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

4-pyrazol-1-ylbutanimidamide |

InChI |

InChI=1S/C7H12N4/c8-7(9)3-1-5-11-6-2-4-10-11/h2,4,6H,1,3,5H2,(H3,8,9) |

InChI Key |

KQVLVMZMYTWURU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)CCCC(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)butanimidamide typically involves the reaction of pyrazole with butanimidamide under specific conditions. One common method involves the use of hydrazine hydrate and acetic acid as reagents. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4-(1H-pyrazol-1-yl)butanimidamide may involve more efficient and scalable methods. These methods often utilize advanced catalytic systems, such as heterogeneous catalysts, to enhance the reaction rate and yield. Additionally, techniques like microwave-assisted synthesis can be employed to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)butanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

4-(1H-pyrazol-1-yl)butanimidamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits biological activities, making it useful in the study of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating infections and other diseases.

Industry: The compound is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)butanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-1-carboximidamide Derivatives

Compounds such as 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 3) share a pyrazole core but differ in substitution patterns and backbone structure. These derivatives feature a dihydro-pyrazole ring fused to a carboximidamide group (-C(=NH)-NH₂), whereas 4-(1H-pyrazol-1-yl)butanimidamide has a non-fused pyrazole connected to a longer butanimidamide chain. Key differences include:

- Substituent diversity: Derivatives in bear substituents like 4-chlorophenyl, 4-bromophenyl, and 3-nitrophenyl, which alter electronic and steric properties. For example, electron-withdrawing groups (e.g., -NO₂, -Cl) may enhance electrophilicity, while methoxy groups (-OCH₃) increase electron density .

Substituted Butanimidamide Derivatives

The compound N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanimidamide () shares the butanimidamide backbone but incorporates a hydroxy group and substituents on the pyrazole ring (5-methyl, 3-trifluoromethyl). Key comparisons:

- Electron effects : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which may stabilize the pyrazole ring or influence binding interactions in medicinal chemistry contexts .

Data Table: Comparative Analysis of Structural Analogues

Physicochemical and Pharmacological Implications

- Solubility : The butanimidamide chain in 4-(1H-pyrazol-1-yl)butanimidamide may enhance solubility in polar solvents compared to carboximidamide derivatives, which have shorter side chains.

- Crystallography : The SHELX software suite () is widely used for resolving crystal structures of such compounds, aiding in the analysis of hydrogen-bonding networks and molecular packing .

Biological Activity

4-(1H-pyrazol-1-yl)butanimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationship (SAR), and various biological evaluations.

Synthesis and Chemical Structure

The synthesis of 4-(1H-pyrazol-1-yl)butanimidamide typically involves the reaction of pyrazole derivatives with butanoyl derivatives. The resulting compound features a pyrazole ring, which is known for its diverse biological properties. The structure can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, contributing to its pharmacological effects.

Antileishmanial Activity

Research has indicated that derivatives of 4-(1H-pyrazol-1-yl)butanimidamide exhibit significant antileishmanial activity. A study evaluated several derivatives against Leishmania infantum and Leishmania amazonensis, demonstrating promising results with certain compounds showing IC50 values comparable to standard treatments like pentamidine. Notably, compounds 3b and 3e exhibited IC50 values of 0.059 mM and 0.065 mM against L. infantum, respectively, indicating their potential as therapeutic agents in leishmaniasis treatment .

| Compound | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) |

|---|---|---|

| 3b | 0.059 | 0.070 |

| 3e | 0.065 | 0.072 |

Cytotoxicity

In addition to their antileishmanial properties, the cytotoxicity of these compounds was assessed on mammalian cells, revealing lower toxicity profiles compared to existing treatments like pentamidine. This suggests that these derivatives may offer safer alternatives for patients .

Insecticidal and Fungicidal Activities

The compound also exhibits insecticidal properties against various pests such as Mythimna separate and Helicoverpa armigera. For instance, one derivative demonstrated a mortality rate of 70% at a concentration of 500 mg/L against Mythimna separate, showcasing its potential use in agricultural applications . Additionally, certain compounds displayed fungicidal activity with inhibition rates ranging from 55% to 77.8% against pathogens like Pyricularia oryae .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the aromatic ring significantly influence the biological activity of the pyrazole derivatives. For example, substituents such as chlorine enhance interaction with the target sites, leading to improved efficacy against leishmanial parasites and pests .

Pharmacokinetic Properties

The pharmacokinetic profiles of these compounds were evaluated using Lipinski's rule-of-five, which assesses drug-likeness based on molecular weight, hydrogen bond donors/acceptors, and lipophilicity. Most derivatives adhered to these rules, suggesting favorable oral bioavailability and absorption characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.